molecular formula C15H18OS B13083212 (3-Methyl-4-propylphenyl)-thiophen-2-ylmethanol

(3-Methyl-4-propylphenyl)-thiophen-2-ylmethanol

Cat. No.: B13083212
M. Wt: 246.4 g/mol
InChI Key: PRQLFLISMMNRSR-UHFFFAOYSA-N
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Description

(3-Methyl-4-propylphenyl)-thiophen-2-ylmethanol is an organic compound that features a unique combination of a phenyl ring substituted with methyl and propyl groups, and a thiophene ring attached to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-4-propylphenyl)-thiophen-2-ylmethanol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of thiophene with (3-Methyl-4-propylphenyl)methanol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs in an inert solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-4-propylphenyl)-thiophen-2-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Methyl-4-propylphenyl)-thiophen-2-ylmethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methyl-4-propylphenyl)-thiophen-2-ylmethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Properties

Molecular Formula

C15H18OS

Molecular Weight

246.4 g/mol

IUPAC Name

(3-methyl-4-propylphenyl)-thiophen-2-ylmethanol

InChI

InChI=1S/C15H18OS/c1-3-5-12-7-8-13(10-11(12)2)15(16)14-6-4-9-17-14/h4,6-10,15-16H,3,5H2,1-2H3

InChI Key

PRQLFLISMMNRSR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(C=C1)C(C2=CC=CS2)O)C

Origin of Product

United States

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